1-((4-Bromophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine
Overview
Description
1-((4-Bromophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-bromophenylsulfonyl group and a tert-butyldimethylsilyl-protected hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 4-Bromophenylsulfonyl Group: The piperazine ring is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the 4-bromophenylsulfonyl group.
Protection of the Hydroxyethyl Group: The hydroxyethyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole to form the tert-butyldimethylsilyl ether.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed using fluoride ions, such as tetrabutylammonium fluoride (TBAF).
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: TBAF in anhydrous conditions.
Oxidation/Reduction: Various oxidizing or reducing agents depending on the desired transformation.
Major Products
Substitution: Products with different substituents on the phenyl ring.
Deprotection: The free hydroxyethyl derivative.
Oxidation/Reduction: Modified sulfonyl groups.
Scientific Research Applications
1-((4-Bromophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonyl group can act as an electrophile, while the piperazine ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Chlorophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine
- 1-((4-Methylphenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine
Uniqueness
1-((4-Bromophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine is unique due to the presence of the bromine atom, which can be further functionalized. The tert-butyldimethylsilyl group provides stability and protection during synthetic transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethoxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BrN2O3SSi/c1-18(2,3)26(4,5)24-15-14-20-10-12-21(13-11-20)25(22,23)17-8-6-16(19)7-9-17/h6-9H,10-15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLYMJMSDIRWLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BrN2O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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